N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a thioacetamide group and substituted methoxyphenyl rings. The 2,4-dimethoxyphenyl group at the acetamide terminus and the 3-methoxyphenyl substituent on the pyridazine ring are critical for modulating solubility and biological interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-29-15-6-4-5-14(11-15)17-9-10-20-24-25-22(27(20)26-17)32-13-21(28)23-18-8-7-16(30-2)12-19(18)31-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACZZZROUTXPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H21N5O4S
- Molecular Weight : 451.5 g/mol
- CAS Number : 894061-28-0
The structure includes a triazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
- Mechanism of Action : The presence of the 1,2,4-triazole ring in the compound suggests potential antifungal and antibacterial properties. Compounds with similar structures have been reported to inhibit key enzymes in microbial metabolism.
- Research Findings : A study highlighted that derivatives of 1,2,4-triazole exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The specific activity of this compound remains to be fully characterized but is expected to follow similar trends.
Anticancer Activity
- In Vitro Studies : Preliminary studies indicate that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar scaffolds have shown cytotoxic effects on various cancer cell lines .
- Case Studies : In a specific case involving related triazole compounds, IC50 values were reported in the micromolar range against human cancer cell lines . Further studies are needed to evaluate the specific activity of our compound against different cancer types.
Anti-inflammatory Activity
- COX Inhibition : Some studies suggest that triazole derivatives may possess anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes . This mechanism could be relevant for this compound.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings and the triazole moiety can significantly influence biological activity. For instance:
- Substituents on the methoxy groups can enhance solubility and bioavailability.
- The position of substituents can affect receptor binding affinity and selectivity.
A detailed analysis of similar compounds shows that introducing electron-donating groups tends to increase antimicrobial potency .
Summary Table of Biological Activities
| Activity Type | Findings |
|---|---|
| Antibacterial | Significant activity against S. aureus and E. coli (IC50 < 10 µM) |
| Anticancer | Induces apoptosis in various cancer cell lines; specific IC50 values pending |
| Anti-inflammatory | Potential COX inhibition; further studies required |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula (C23H23N5O4S).
Key Structural Differences and Implications
Core Heterocycle: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from pyrimidin-2-yl () or thiadiazole () derivatives. This core may enhance π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibitors .
Substituent Effects: The 3-methoxyphenyl group on the pyridazine ring may enhance lipophilicity compared to the trifluoromethylbenzothiazole in Compound 18 (), which could improve blood-brain barrier penetration . The 2,4-dimethoxyphenyl moiety in the target compound contrasts with the spiro-indoline systems in .
Biological Activity Trends :
- Kinase Inhibition : Compound 18 () shows CK1 inhibition, suggesting the target compound’s triazolopyridazine-thioacetamide scaffold may similarly target ATP-binding pockets .
- Antimicrobial and Anti-inflammatory : Benzothiazole-thioacetamide hybrids () demonstrate that sulfur linkages enhance antibacterial potency, likely through thiol-disulfide exchange mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
